Regioselective Functionalization: Unique 3-Position Chloromethyl Group Defines Reactivity and Product Profile
The target compound, 1,2,4-Trichloro-3-(chloromethyl)benzene, possesses a reactive chloromethyl group specifically located at the 3-position relative to the 1,2,4-trichlorobenzene ring. This is in contrast to its closest isomer, 2,4,5-trichlorobenzyl chloride (CAS 3589-61-7), where the chloromethyl group is at a different ring position, or other chloromethyl-substituted benzenes. The 3-position chloromethyl group in the target compound is distinct, as confirmed by its unique IUPAC name and structure. This specific regiochemistry dictates its subsequent reactivity and the structure of downstream products. 1H NMR spectroscopy can uniquely identify this environment, with the chloromethyl (-CH₂Cl) protons expected to resonate at δ ~4.5–5.0 ppm, while 13C NMR distinguishes the chloromethyl carbon at δ ~40–45 ppm .
| Evidence Dimension | Regiochemistry and spectroscopic fingerprint |
|---|---|
| Target Compound Data | 1,2,4-Trichloro-3-(chloromethyl)benzene (chloromethyl at 3-position relative to 1,2,4-chlorine pattern) |
| Comparator Or Baseline | 2,4,5-Trichlorobenzyl chloride (chloromethyl at different ring position) or other regioisomers |
| Quantified Difference | Unique IUPAC name, distinct NMR chemical shifts for -CH₂Cl protons (δ ~4.5–5.0 ppm) and carbon (δ ~40–45 ppm) |
| Conditions | Structural analysis and NMR spectroscopy (theoretical prediction) |
Why This Matters
Procurement of the exact regioisomer (CAS 1424-79-9) is non-negotiable for achieving the correct molecular architecture in downstream agrochemical or pharmaceutical syntheses.
